REACTION_CXSMILES
|
[CH2:1]([OH:3])C.Cl[P:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N>>[C:12]1([P:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:3][CH3:1])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
FILTRATION
|
Details
|
The residue is filtered by suction through a glass frit
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |